molecular formula C15H19FN2O3S B2386606 2-[(3-Methyl-1,2-oxazol-5-yl)methyl-[(3-methylphenyl)methyl]amino]ethanesulfonyl fluoride CAS No. 2411256-89-6

2-[(3-Methyl-1,2-oxazol-5-yl)methyl-[(3-methylphenyl)methyl]amino]ethanesulfonyl fluoride

Cat. No. B2386606
CAS RN: 2411256-89-6
M. Wt: 326.39
InChI Key: XDVMDDCQVGMSHI-UHFFFAOYSA-N
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Description

Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities . It is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .


Molecular Structure Analysis

The structure of oxazole derivatives incorporates an oxazole ring, a five-membered heterocyclic moiety commonly found in various bioactive natural products and pharmaceuticals.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For a similar compound, 2- (3-methyl-1,2-oxazol-5-yl)propan-2-amine hydrochloride, the molecular weight is 176.65, and it is a powder at room temperature .

Safety and Hazards

For a similar compound, 2- (3-methyl-1,2-oxazol-5-yl)propan-2-amine hydrochloride, the safety information includes hazard statements H315, H319, H335, and various precautionary statements .

Future Directions

Oxazole derivatives have been gaining attention in recent times due to their increasing importance in the field of medicinal chemistry . They are part of a large number of drugs and biologically relevant molecules, and their utility as intermediates for the synthesis of new chemical entities in medicinal chemistry has been increasing . Future research may focus on synthesizing various oxazole derivatives and screening them for various biological activities .

properties

IUPAC Name

2-[(3-methyl-1,2-oxazol-5-yl)methyl-[(3-methylphenyl)methyl]amino]ethanesulfonyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19FN2O3S/c1-12-4-3-5-14(8-12)10-18(6-7-22(16,19)20)11-15-9-13(2)17-21-15/h3-5,8-9H,6-7,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDVMDDCQVGMSHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN(CCS(=O)(=O)F)CC2=CC(=NO2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19FN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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